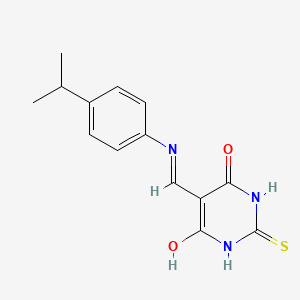

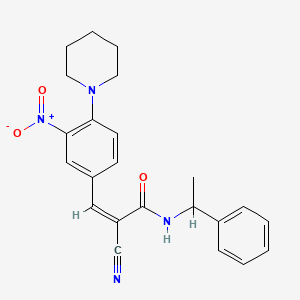

![molecular formula C18H13FN2O2S2 B2947019 1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole CAS No. 956782-89-1](/img/structure/B2947019.png)

1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole” is a heterocyclic compound that belongs to the class of pyrazoles . It has a molecular formula of C18H13FN2O2S2, an average mass of 372.436 Da, and a monoisotopic mass of 372.040253 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with various atomic coordinates and displacement parameters . The compound is monoclinic, with a volume of 2191.2 (2) Å3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H13FN2O2S2, an average mass of 372.436 Da, and a monoisotopic mass of 372.040253 Da .Applications De Recherche Scientifique

Synthesis and Antiproliferative Activities

Researchers have developed pyrazole-sulfonamide derivatives, including structures similar to the compound , to evaluate their antiproliferative activities against cancer cell lines, such as HeLa and C6. These compounds exhibited selective effects against specific tumor cells, indicating their potential as anticancer agents. The synthesis process involved characterizations using techniques like FT-IR, NMR, and elemental analyses, underscoring the compound's significance in developing new anticancer drugs (Mert et al., 2014).

COX-2 Inhibition for Anti-inflammatory Applications

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared to evaluate their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This research led to the identification of compounds with potent and selective COX-2 inhibitory activity, contributing to the development of anti-inflammatory medications (Penning et al., 1997).

Antimicrobial and Antitubercular Activities

Another aspect of research on pyrazole derivatives includes their evaluation as antimicrobial and antitubercular agents. Molecular docking studies and antimicrobial activity assays have shown that certain sulfonamide pyrazole oxadiazole derivatives possess significant action against bacterial strains and Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases (Shingare et al., 2022).

Carbonic Anhydrase Inhibition

The inhibitory effects of polymethoxylated-pyrazoline benzene sulfonamides on carbonic anhydrase isoenzymes have been explored, revealing their potential therapeutic applications in conditions where inhibition of these enzymes is beneficial, such as glaucoma or certain neurological disorders. These studies demonstrate the compound's versatility and its derivatives in targeting specific biochemical pathways (Kucukoglu et al., 2016).

Novel Drug Discovery for Cancer Therapy

The synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors represent another significant application. These derivatives, including structures related to the compound of interest, have shown potent inhibitory activity against the p110α isoform of PI3 kinase, suggesting their potential as cancer therapeutic agents (Hayakawa et al., 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-5-(3-methyl-1-benzothiophen-2-yl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2S2/c1-12-13-6-2-4-8-16(13)24-18(12)15-10-11-20-21(15)25(22,23)17-9-5-3-7-14(17)19/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANJYOPYPCJTFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C3=CC=NN3S(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

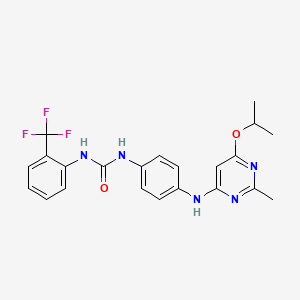

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2946936.png)

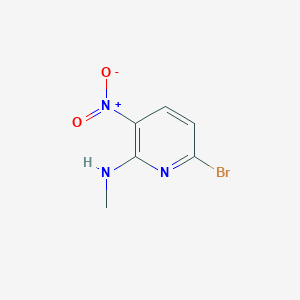

![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946938.png)

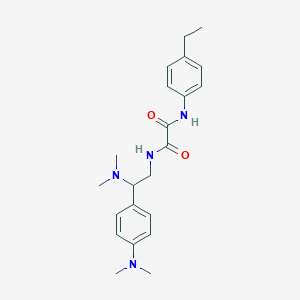

![(4-ethylphenyl)[4-(3-ethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2946940.png)

![(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2946942.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2946946.png)

![2-Amino-6-(2-fluorobenzyl)-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2946948.png)

![(2,5-dimethylfuran-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946949.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2946953.png)